Meclizine-d8 Dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

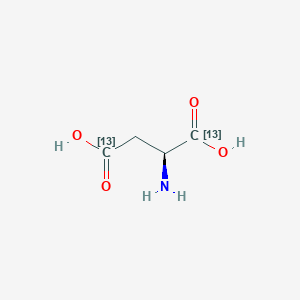

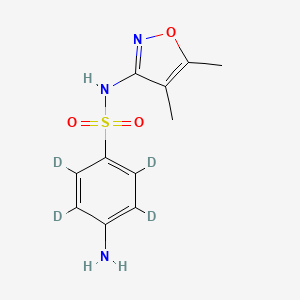

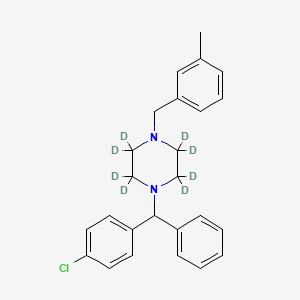

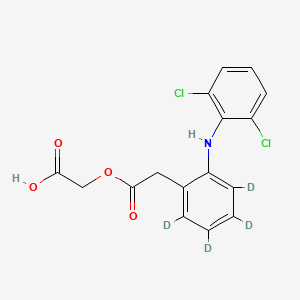

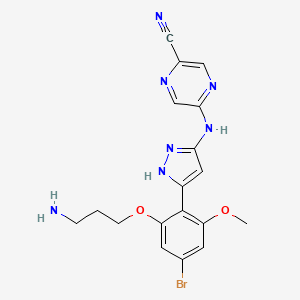

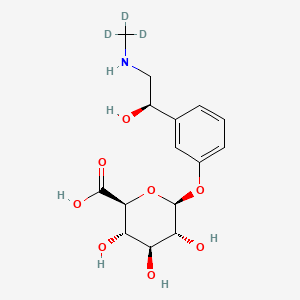

Meclizine-d8 Dihydrochloride is a deuterated form of Meclizine Dihydrochloride, a first-generation antihistamine. It is primarily used as an internal standard for the quantification of Meclizine in various analytical applications. Meclizine itself is known for its antiemetic and antivertigo properties, commonly used to treat motion sickness and vertigo associated with vestibular system diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Meclizine-d8 Dihydrochloride involves the deuteration of Meclizine. This process typically includes the introduction of deuterium atoms into the Meclizine molecule. The deuteration process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to confirm its isotopic purity and chemical integrity .

Analyse Chemischer Reaktionen

Types of Reactions: Meclizine-d8 Dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Meclizine-d8 Dihydrochloride is widely used in scientific research, including:

Chemistry: As an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the quantification of Meclizine.

Biology: In studies involving the pharmacokinetics and metabolism of Meclizine.

Medicine: Research on the therapeutic effects and mechanisms of action of Meclizine.

Industry: Quality control and validation of pharmaceutical formulations containing Meclizine

Wirkmechanismus

The precise mechanism by which Meclizine-d8 Dihydrochloride exerts its effects is not fully understood. it is presumed to involve the antagonism of the histamine H1 receptor. This antagonistic action inhibits histaminergic neurotransmission from the vestibular nuclei and the nucleus tractus solitarius to the chemoreceptor trigger zone and the medullary vomiting center. Additionally, Meclizine may decrease labyrinth excitability and vestibular stimulation .

Vergleich Mit ähnlichen Verbindungen

- Buclizine Dihydrochloride

- Cyclizine

- Hydroxyzine Dihydrochloride

- Levocetirizine

Comparison: Meclizine-d8 Dihydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical applications. Compared to other similar compounds, this compound offers improved pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .

Eigenschaften

Molekularformel |

C25H27ClN2 |

|---|---|

Molekulargewicht |

399.0 g/mol |

IUPAC-Name |

1-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(3-methylphenyl)methyl]piperazine |

InChI |

InChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3/i14D2,15D2,16D2,17D2 |

InChI-Schlüssel |

OCJYIGYOJCODJL-AZGHYOHESA-N |

Isomerische SMILES |

[2H]C1(C(N(C(C(N1CC2=CC=CC(=C2)C)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl)([2H])[2H])[2H] |

Kanonische SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2R)-2-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]pyrrolidin-1-yl]-3-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12422396.png)

![(2S,3R)-3-cyclopropyl-3-[(2S)-2-[2-fluoro-4-(2-methoxypyridin-4-yl)phenyl]-3,4-dihydro-2H-chromen-7-yl]-2-methylpropanoic acid](/img/structure/B12422424.png)

![(E)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium](/img/structure/B12422451.png)

![(4bS,7S,8aR)-4b-benzyl-7-hydroxy-N-[(2-methylpyridin-3-yl)methyl]-7-(3,3,3-trifluoropropyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12422454.png)